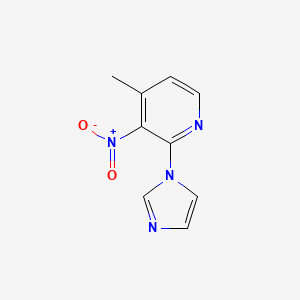

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine

Description

2-(1H-Imidazol-1-yl)-4-methyl-3-nitropyridine (C$9$H$8$N$4$O$2$, MW = 204.19) is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3, a methyl group at position 4, and a 1H-imidazol-1-yl moiety at position 2 . This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The imidazole ring introduces hydrogen-bonding capabilities, which may facilitate interactions in biological systems or coordination chemistry.

Properties

IUPAC Name |

2-imidazol-1-yl-4-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-7-2-3-11-9(8(7)13(14)15)12-5-4-10-6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBJODOTXYSYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropyridine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-(1H-imidazol-1-yl)-4-methyl-3-aminopyridine.

Reduction: Formation of 2-(1H-imidazol-1-yl)-4-methyl-3-aminopyridine.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of advanced materials, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyridine-Based Analogues

Electronic and Steric Effects

- Nitro Group Influence: The nitro group at position 3 in all compounds (except the benzyl derivative) enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the presence of imidazole in the target compound introduces resonance effects that may stabilize charge distribution differently compared to amino-substituted analogs .

- Methyl vs. Halogen Substituents : The 4-methyl group in the target compound provides electron-donating effects, increasing lipophilicity. In contrast, chloro (GEO-02458) and fluoro (GEO-02460) substituents are electron-withdrawing, reducing electron density at the pyridine ring and altering reactivity patterns .

- Imidazole vs.

Biological Activity

2-(1H-imidazol-1-yl)-4-methyl-3-nitropyridine is a compound that has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its broad range of biological activities. The presence of the nitro group at the 3-position of the pyridine ring enhances its reactivity and biological profile.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Antitumor Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways related to cell death.

3. Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Reduction : Some studies suggest that it may have antioxidant properties, helping to mitigate oxidative stress in cells.

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological potential of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in polar solvents, which is advantageous for oral bioavailability. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Applications in Scientific Research

The compound's unique structure makes it a valuable building block for synthesizing more complex heterocyclic compounds. Its potential applications extend to:

- Drug Development : As a lead compound for developing new antimicrobial and anticancer agents.

- Biochemical Research : To study enzyme inhibition and receptor interactions.

- Material Science : In developing advanced materials such as sensors and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.